molecular formula C15H22O4 B1251704 Avenaciolide CAS No. 20223-76-1

Avenaciolide

Cat. No.: B1251704
CAS No.: 20223-76-1
M. Wt: 266.33 g/mol
InChI Key: GSTQYRQXFPSWSH-JHJVBQTASA-N
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Description

Avenaciolide is a naturally occurring compound isolated from the fungus Neosartorya fischeriThis compound has garnered attention due to its potential biological activities, including antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Avenaciolide involves several steps, starting from simple organic molecules. The key steps include the formation of the core lactone structure, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using the fungus Neosartorya fischeri. The fermentation conditions, such as nutrient composition, pH, temperature, and aeration, are optimized to maximize the yield of this compound. Post-fermentation, the compound is extracted and purified using techniques like solvent extraction, chromatography, and crystallization .

Chemical Reactions Analysis

Types of Reactions: Avenaciolide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms of this compound .

Scientific Research Applications

Avenaciolide has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a model compound to study the reactivity and mechanisms of mycotoxins.

    Biology: It is investigated for its antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections.

    Industry: this compound is used in the development of antifungal coatings and preservatives.

Mechanism of Action

Avenaciolide exerts its effects by targeting specific molecular pathways in microorganisms. It inhibits the enzyme MurA, which is involved in peptidoglycan biosynthesis, a critical component of bacterial cell walls. By inhibiting MurA, this compound disrupts cell wall synthesis, leading to bacterial cell death. This mechanism is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) .

Comparison with Similar Compounds

Uniqueness: Avenaciolide is unique due to its specific inhibition of the MurA enzyme, making it a promising candidate for developing new antimicrobial agents. Its structural features and biological activities distinguish it from other similar compounds .

Properties

CAS No.

20223-76-1

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(3aR,4R,6aR)-3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione

InChI

InChI=1S/C15H22O4/c1-3-4-5-6-7-8-9-11-12-10(2)14(16)19-13(12)15(17)18-11/h11-13H,2-9H2,1H3/t11-,12-,13-/m1/s1

InChI Key

GSTQYRQXFPSWSH-JHJVBQTASA-N

SMILES

CCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C

Isomeric SMILES

CCCCCCCC[C@@H]1[C@@H]2[C@H](C(=O)O1)OC(=O)C2=C

Canonical SMILES

CCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C

Synonyms

avenaciolide

Origin of Product

United States

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